3-[(4-Bromobenzyl)oxy]benzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRZOJIGHZBUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250601 | |
| Record name | Benzoyl chloride, 3-[(4-bromophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160259-93-7 | |
| Record name | Benzoyl chloride, 3-[(4-bromophenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160259-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3-[(4-bromophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization and Strategic Overview of 3 4 Bromobenzyl Oxy Benzoyl Chloride in Modern Organic Synthesis
Evolution of Aroyl Chlorides as Indispensable Intermediates in Organic Chemistry
Aroyl chlorides, a subclass of acyl chlorides, are highly reactive derivatives of carboxylic acids and have long been cornerstones of organic synthesis. masterorganicchemistry.com Their utility stems from the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This inherent reactivity makes them excellent acylating agents for a wide array of nucleophiles, including alcohols, phenols, amines, and even carbon nucleophiles in Friedel-Crafts reactions. masterorganicchemistry.comsciencemadness.org
The historical development of aroyl chlorides has been driven by their reliability in forming key chemical bonds, such as esters and amides, which are prevalent in pharmaceuticals, polymers, and dyes. sciencemadness.org Initially, their synthesis involved reacting carboxylic acids with aggressive chlorinating agents like thionyl chloride or phosphorus pentachloride. sciencemadness.org More contemporary methods have introduced milder and more selective reagents, such as oxalyl chloride, expanding the scope of aroyl chlorides that can be prepared, particularly those containing sensitive functional groups. nih.gov Recent advancements have even seen aroyl chlorides utilized as precursors for acyl radicals under visible-light photoredox catalysis, further broadening their synthetic applications. rsc.org
Unique Structural Features and Bifunctional Reactivity Profile of 3-[(4-Bromobenzyl)oxy]benzoyl chloride
This compound (CAS No. 1160259-93-7) is a quintessential example of a modern bifunctional building block. molaid.com Its structure is characterized by two distinct reactive centers: the highly electrophilic benzoyl chloride moiety and the versatile 4-bromobenzyl ether group. This duality allows for a programmed, sequential reactivity, making it a strategic component in multistep syntheses.
The primary reactive site is the benzoyl chloride, which can readily undergo nucleophilic acyl substitution. This allows for the introduction of the 3-[(4-bromobenzyl)oxy]benzoyl unit onto a variety of substrates. For instance, reaction with an alcohol or a phenol (B47542) would yield the corresponding ester, while reaction with an amine would produce an amide.
The second functional handle, the aryl bromide of the benzyl (B1604629) ether, provides a site for a different class of reactions, most notably transition-metal-catalyzed cross-coupling reactions. This includes well-established transformations like Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. The benzyl ether linkage itself is generally stable under a range of conditions but can be cleaved via hydrogenolysis, offering another point of synthetic manipulation. commonorganicchemistry.comorganic-chemistry.org
The strategic placement of the ether linkage at the meta position of the benzoyl chloride ring influences the electronic properties and steric environment of the molecule. The ether group is an ortho-, para-director in electrophilic aromatic substitution, meaning it activates these positions towards electrophilic attack. masterorganicchemistry.comulethbridge.caleah4sci.commasterorganicchemistry.comyoutube.com This inherent directing effect could be strategically employed in further functionalization of the aromatic ring, should the need arise in a synthetic sequence.
The bifunctional nature of this molecule makes it an ideal linker in the construction of complex molecules, particularly in the field of medicinal chemistry and drug discovery. bldpharm.comexplorationpub.comacs.org It can be used to connect two different molecular fragments, with the potential for the bromine atom to be converted into another functional group late in the synthesis. Molecules that bring two proteins together, known as bifunctional molecules or PROTACs (Proteolysis Targeting Chimeras), often rely on such linkers to achieve their biological effect. acs.orgnih.gov
Interactive Data Table: Properties of Precursor Molecules
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Starting material for the benzoyl portion. |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | Alkylating agent for the ether formation. |
| Thionyl chloride | SOCl₂ | 118.97 | Reagent for converting carboxylic acid to acyl chloride. |
Anticipated Research Trajectories and Transformative Potential of this compound Chemistry
The unique combination of a reactive acyl chloride and a versatile aryl bromide within a single molecular framework positions This compound as a valuable building block for future synthetic endeavors. Its potential is particularly pronounced in areas requiring the assembly of complex molecular architectures with a high degree of control and efficiency.
One of the most promising applications lies in the field of medicinal chemistry and the development of novel therapeutics. The structure of this compound is well-suited for its use as a bifunctional linker in the synthesis of antibody-drug conjugates (ADCs) or PROTACs. bldpharm.comacs.orgnih.gov The benzoyl chloride can be used to attach the molecule to a payload or a targeting moiety, while the bromobenzyl group can serve as a handle for further modification or as a point of attachment to another part of the conjugate. The ability to introduce a bromine atom, which can be readily converted into a variety of other functional groups, offers significant flexibility in the late-stage diversification of drug candidates.
In materials science, this compound could be employed as a monomer or cross-linking agent in the synthesis of novel polymers. The rigid aromatic backbone and the potential for post-polymerization modification via the bromine atom could lead to materials with unique optical, thermal, or electronic properties.
Furthermore, the strategic placement of the functional groups in This compound makes it an ideal substrate for investigating new catalytic methodologies. The presence of two distinct reactive sites allows for the study of chemoselective transformations, where a catalyst can be designed to react with one functional group while leaving the other intact. This is a critical area of research in modern organic synthesis, as it enables the construction of complex molecules with fewer protecting group manipulations, leading to more efficient and sustainable synthetic routes.
The continued exploration of the reactivity of this and related bifunctional molecules will undoubtedly lead to the discovery of new synthetic strategies and the creation of novel molecules with important applications in medicine, materials science, and beyond. The transformative potential of This compound lies in its ability to bridge the gap between simple starting materials and complex, functional molecules, a central challenge in contemporary organic chemistry.
Chemical Reactivity and Mechanistic Investigations of 3 4 Bromobenzyl Oxy Benzoyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the benzoyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles. The general mechanism for these reactions involves the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group to regenerate the carbonyl double bond. tudelft.nlwikipedia.org
Esterification with Diverse Alcohol Substrates
3-[(4-Bromobenzyl)oxy]benzoyl chloride is expected to react readily with various primary, secondary, and tertiary alcohols to form the corresponding esters. nih.govyoutube.com This reaction, a form of acylation, is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol's oxygen atom acts as the nucleophile. youtube.com
The general transformation can be represented as: this compound + R-OH → 3-[(4-Bromobenzyl)oxy]benzoate ester + HCl
The reactivity with different alcohols is influenced by steric hindrance. Primary alcohols are generally the most reactive, followed by secondary and then tertiary alcohols. For particularly hindered alcohols or for pushing the reaction to completion, the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in conjunction with a base is common practice.
Table 1: Representative Esterification Reactions of Benzoyl Chlorides with Various Alcohols This table illustrates the expected products from the reaction of this compound with different alcohol substrates based on well-established reactions of benzoyl chlorides.
| Alcohol Substrate | Expected Product | Reaction Conditions |
| Methanol | Methyl 3-[(4-bromobenzyl)oxy]benzoate | Pyridine, 0°C to rt |
| Isopropyl alcohol | Isopropyl 3-[(4-bromobenzyl)oxy]benzoate | Triethylamine, CH₂Cl₂, rt |
| tert-Butanol | tert-Butyl 3-[(4-bromobenzyl)oxy]benzoate | DMAP, Triethylamine, CH₂Cl₂, rt |
| Phenol (B47542) | Phenyl 3-[(4-bromobenzyl)oxy]benzoate | Pyridine, rt |
Reactivity with Other Nucleophiles (e.g., Thioalcohols, Hydrazines)
Based on the high reactivity of acyl chlorides, this compound is expected to react with other nucleophiles like thioalcohols (thiols) and hydrazines.
Reaction with Thioalcohols: Thiols (R-SH) are potent nucleophiles and will react with the benzoyl chloride to form thioesters. researchgate.net This reaction is analogous to esterification. The reaction can be performed in the presence of a base to deprotonate the thiol, forming a highly nucleophilic thiolate anion (RS⁻), which then attacks the acyl chloride. researchgate.net Recent studies have also shown that this transformation can be catalyzed by Lewis acids like iron(III) chloride, even under solvent-free conditions. tudelft.nl
Reaction with Hydrazines: Hydrazine (B178648) (H₂N-NH₂) and its derivatives are expected to react readily with this compound. With hydrazine itself, the reaction can lead to the formation of the corresponding benzoyl hydrazide. arkat-usa.orgrsc.org Depending on the stoichiometry, further reaction to form a 1,2-dibenzoylhydrazine is possible if two equivalents of the acyl chloride are used. arkat-usa.org The terminal nitrogen of the hydrazine acts as the nucleophile in this condensation reaction.
Hydrolytic Degradation and Solvent Effects on Stability
This compound is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 3-[(4-bromobenzyl)oxy]benzoic acid, and hydrochloric acid. tudelft.nlwikipedia.org This reaction is typically rapid and exothermic. tudelft.nl The stability of the compound is therefore highly dependent on the solvent and storage conditions. In aprotic, non-polar solvents, it is relatively stable. However, in polar protic solvents, especially water, degradation will occur. tudelft.nl
Metal-Catalyzed Cross-Coupling Reactions at the Bromobenzyl Moiety
The presence of a bromine atom on the benzyl (B1604629) ring provides a handle for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions. This allows for significant structural modification, creating more complex biaryl or alkyl-aryl structures.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium(0) complex. The 4-bromobenzyl group in this compound is an excellent substrate for this reaction. nih.gov
The key challenge in performing a Suzuki-Miyaura coupling on this molecule is chemoselectivity. The molecule possesses two potential sites for palladium-catalyzed reactions: the C(sp²)-Br bond of the bromobenzyl group and the C(acyl)-Cl bond of the benzoyl chloride. The generally accepted reactivity order for palladium-catalyzed cross-coupling is C-I > C-Br ≈ C-OTf > C-Cl. However, the coupling of acyl chlorides with boronic acids is also a known and efficient transformation. researchgate.net
To achieve selective coupling at the bromobenzyl position, reaction conditions must be carefully chosen. It has been demonstrated that by selecting appropriate ligands and reaction conditions, it is possible to selectively couple at a benzyl halide in the presence of other reactive groups. nih.govrsc.orgorgsyn.org For instance, certain palladium catalysts and conditions are specifically optimized for the coupling of benzyl halides, which may proceed under milder conditions than those required for the activation of the acyl chloride. nih.gov The reaction would involve the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product, leaving the acyl chloride group intact for subsequent transformations.
Table 3: Predicted Outcome of a Chemoselective Suzuki-Miyaura Coupling This table illustrates the expected product of a selective Suzuki-Miyaura reaction at the bromobenzyl position, a transformation requiring careful tuning of catalytic conditions to avoid reaction at the acyl chloride.
| Reactant 1 | Reactant 2 | Catalyst System | Expected Major Product |
| This compound | Phenylboronic acid | Pd(0) catalyst with specific ligands (e.g., phosphines) | 3-{[4-(Phenyl)benzyl]oxy}benzoyl chloride |
Exploration of Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck, Kumada)
Beyond the Suzuki-Miyaura reaction, the reactive sites within this compound allow for its participation in other palladium-catalyzed cross-coupling reactions. The aryl bromide and the benzoyl chloride functionalities offer distinct handles for such transformations.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a relevant transformation for the aryl bromide portion of the molecule. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is conceivable that under appropriate conditions, the aryl bromide of this compound could be selectively coupled with a terminal alkyne, leaving the benzoyl chloride group intact for subsequent transformations. libretexts.org Copper-free Sonogashira protocols have also been developed, expanding the reaction's applicability. nih.govlibretexts.org
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, could also be envisioned at the aryl bromide position. rsc.org This would lead to the formation of a substituted stilbene (B7821643) derivative.
The Kumada coupling , which utilizes a Grignard reagent as the organometallic partner, is another potential cross-coupling reaction. While less common for acyl chlorides due to the high reactivity of Grignard reagents, it could be applied to the aryl bromide moiety.
The benzoyl chloride functional group can also participate in cross-coupling reactions, most notably in carbonylative Suzuki couplings where carbon monoxide is incorporated to form a ketone. acs.org However, as discussed previously, decarbonylative pathways are also a significant possibility with acyl chlorides. nih.gov
Electrophilic Aromatic Acylation (Friedel-Crafts Chemistry)
The benzoyl chloride functionality of this compound makes it an excellent electrophile for Friedel-Crafts acylation reactions. chemguide.co.ukmasterorganicchemistry.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can react with an aromatic substrate to form a diaryl ketone. libretexts.org
The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion. youtube.com The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the acylium ion. libretexts.orgyoutube.com This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with a suitable aromatic ring. masterorganicchemistry.com Unlike Friedel-Crafts alkylation, the acylation reaction does not typically suffer from rearrangements of the electrophile. masterorganicchemistry.comyoutube.com
The reaction of this compound with benzene (B151609), for example, would yield {3-[(4-Bromobenzyl)oxy]phenyl}(phenyl)methanone. doubtnut.com The general scheme for this reaction is as follows:
Figure 2: Friedel-Crafts Acylation of Benzene with this compound
The reactivity of the aromatic substrate in Friedel-Crafts acylation is crucial. Electron-rich aromatic compounds react more readily, while electron-poor or deactivated rings are generally poor substrates for this reaction.
Chemoselectivity and Regioselectivity in Multifunctional Transformations
The presence of multiple reactive sites in this compound—the acyl chloride, the aryl bromide, and the two aromatic rings—raises important questions of chemoselectivity and regioselectivity in its transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of palladium-catalyzed cross-coupling, the relative reactivity of the acyl chloride and the aryl bromide is a key consideration. The oxidative addition of an acyl chloride to a palladium(0) center is generally faster than that of an aryl bromide. This difference in reactivity could potentially be exploited to achieve selective coupling at the acyl chloride position under carefully controlled conditions. Conversely, by transforming the acyl chloride into a less reactive derivative, such as an ester or amide, subsequent cross-coupling at the aryl bromide position could be favored.
Regioselectivity , the preference for reaction at one position over another, is particularly relevant in electrophilic aromatic substitution reactions on the two benzene rings of the molecule. researchgate.net The benzene ring of the benzoyl moiety is deactivated by the electron-withdrawing acyl chloride group, making it less susceptible to further electrophilic attack. The other aromatic ring, substituted with the bromine atom and the benzyloxy group, has more complex directing effects. The bromo group is a deactivating but ortho-, para-director, while the benzyloxy group is an activating and ortho-, para-director. The interplay of these directing effects would govern the position of any subsequent electrophilic substitution on this ring.
Kinetic Studies and Reaction Pathway Elucidation
For instance, in the decarbonylative Suzuki-Miyaura reaction, kinetic analysis can help to quantify the relative rates of decarbonylation and transmetalation, providing a basis for optimizing reaction conditions to favor the desired product. nih.gov Similarly, kinetic studies of Friedel-Crafts acylation can elucidate the role of the Lewis acid and the effect of substituents on the aromatic substrate.
Computational methods, such as Density Functional Theory (DFT), have become powerful tools for elucidating reaction pathways. nih.govrsc.org DFT calculations can be used to model the structures of intermediates and transition states, providing insights into the energetics of different mechanistic possibilities. For the decarbonylative cross-coupling of aroyl chlorides, DFT studies have been instrumental in confirming that decarbonylation precedes transmetalation and in identifying the likely transition state structures for the key elementary steps. nih.gov Such computational investigations, in conjunction with experimental kinetic data, provide a comprehensive picture of the chemical reactivity of complex molecules like this compound.
Computational and Theoretical Studies on 3 4 Bromobenzyl Oxy Benzoyl Chloride and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reaction mechanisms of organic compounds. For 3-[(4-Bromobenzyl)oxy]benzoyl chloride, DFT calculations can provide a detailed picture of its reactivity.
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are frequently employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles of the ground state molecule. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
In the context of this compound, the benzoyl chloride moiety is a reactive acylating agent. DFT can be used to model its reactions, for instance, with nucleophiles. By calculating the potential energy surface for a reaction, intermediates and transition states can be identified, providing a step-by-step understanding of the reaction mechanism. butlerov.com For example, in a reaction with an amine, DFT can help to distinguish between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate.
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for this compound and a simpler analogue, benzoyl chloride.
| Parameter | Benzoyl Chloride | This compound (Hypothetical) |
|---|---|---|
| HOMO Energy (eV) | -7.5 | -7.2 |
| LUMO Energy (eV) | -1.2 | -1.5 |
| HOMO-LUMO Gap (eV) | 6.3 | 5.7 |
| Dipole Moment (Debye) | 3.5 | 4.2 |
Modeling of Transition States and Activation Energy Barriers for Key Reactions
A critical aspect of understanding chemical reactivity is the study of transition states and the associated activation energy barriers. Transition state theory (TST) provides a framework for relating the rate of a reaction to the properties of the transition state. wikipedia.org Computational modeling is an invaluable tool for locating transition state structures and calculating activation energies.
For key reactions of this compound, such as nucleophilic acyl substitution, computational methods can be used to model the transition state. masterorganicchemistry.comchemistrysteps.comlibretexts.org This involves finding the saddle point on the potential energy surface that connects the reactants and products. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is crucial for predicting reaction rates. A higher activation energy implies a slower reaction. For this compound, one could computationally investigate how the substituent at the 3-position influences the activation energy of reactions at the acyl chloride group compared to unsubstituted benzoyl chloride.
The following interactive table presents hypothetical activation energies for the hydrolysis of benzoyl chloride and this compound, illustrating how substituents can affect reactivity.
| Reaction | Compound | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Hydrolysis | Benzoyl Chloride | 15.2 |
| Hydrolysis | This compound (Hypothetical) | 14.5 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are key to its function and reactivity. Conformational analysis aims to identify the stable conformations (rotational isomers) of a molecule and the energy barriers between them. For a molecule like this compound, with several rotatable bonds, this is particularly important.
The molecule has rotational freedom around the C-O bonds of the ether linkage and the C-C bond connecting the benzoyl group to the ring. Computational methods can be used to perform a systematic scan of the potential energy surface as a function of these dihedral angles to identify the low-energy conformations. Studies on similar benzyl (B1604629) derivatives and aryl carbonyl fragments have shown that the conformational preferences are a delicate balance of steric and electronic effects. researchgate.netmissouri.edunih.gov
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of the conformational space and the study of how the molecule behaves in different environments, such as in a solvent.
A representative data table for a conformational analysis of the ether linkage is presented below, showing the relative energies of different conformers.
| Conformer of this compound (Hypothetical) | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180 | 0.0 |
| Syn-clinal (Gauche) | 60 | 1.2 |
| Syn-periplanar | 0 | 3.5 |
Structure-Reactivity Relationship Predictions for Derivatization
Understanding how modifications to the chemical structure of this compound affect its reactivity is crucial for designing new derivatives with desired properties. Computational methods can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).
By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of analogues of this compound, it is possible to build mathematical models that correlate these descriptors with their observed reactivity or biological activity. frontiersin.orgmdpi.com For instance, one could investigate how varying the substituent on the benzyl ring or the benzoyl ring affects the rate of a particular reaction.
These models can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding experimental efforts. For example, a QSAR model might predict that introducing an electron-donating group on the benzoyl ring would increase the rate of nucleophilic substitution.
The following table provides an example of how different substituents might be predicted to affect the reactivity of the acyl chloride group, based on calculated electronic parameters.
| Substituent on Benzoyl Ring | Hammett σ Constant | Predicted Relative Reactivity |
|---|---|---|
| -NO₂ (para) | 0.78 | High |
| -H | 0.00 | Medium |
| -OCH₃ (para) | -0.27 | Low |
Advanced Analytical Methodologies for Process Monitoring and Mechanistic Elucidation of 3 4 Bromobenzyl Oxy Benzoyl Chloride Transformations
Derivatization Strategies for Reactive Acyl Chlorides in Chromatographic Analysis
Due to their high reactivity, direct chromatographic analysis of acyl chlorides like 3-[(4-Bromobenzyl)oxy]benzoyl chloride is often impractical, leading to inaccurate results. google.com A common and effective strategy is chemical derivatization, which converts the labile acyl chloride into a more stable species amenable to chromatographic separation and detection. researchgate.netoup.com This approach is crucial for determining residual acyl chlorides in drug substances and reaction mixtures. nih.govresearchgate.net The choice of derivatizing agent is critical and is often guided by the desired chromatographic technique and the need to introduce a chromophore or a group suitable for mass spectrometric ionization.
For HPLC analysis, derivatization is employed to create a stable derivative with strong ultraviolet-visible (UV-Vis) absorption, enhancing detection sensitivity and specificity, especially when dealing with complex matrices. nih.gov A widely adopted method involves reacting the acyl chloride with a nucleophilic agent that contains a chromophore.
One successful class of derivatizing agents is the nitrophenylhydrazines. google.com For instance, 2-nitrophenylhydrazine reacts rapidly with acyl chlorides at room temperature to form stable derivatives. nih.govresearchgate.net These derivatives typically exhibit strong absorption in the visible range (e.g., around 395 nm), a region where most drug substances and synthetic intermediates have weak absorption. nih.govresearchgate.net This spectral shift effectively minimizes matrix interference, allowing for accurate quantification even at trace levels. nih.gov The reaction is typically performed in an aprotic solvent like acetonitrile. google.com The resulting derivatization solution can be directly injected into a reversed-phase HPLC system for analysis. google.com
Another approach is esterification, for example, using anhydrous methanol. researchgate.net This converts the acyl chloride into its corresponding methyl ester. While the ester may not have the enhanced UV absorption of a nitrophenylhydrazine derivative, it is significantly more stable, allowing for reliable chromatographic analysis. researchgate.net This method is particularly useful when coupled with mass spectrometry, as the unique mass of the ester allows for selective ion monitoring. researchgate.net
| Parameter | Method 1: Nitrophenylhydrazine Derivatization | Method 2: Esterification |
|---|---|---|
| Derivatizing Agent | 2-Nitrophenylhydrazine nih.govresearchgate.net | Anhydrous Methanol researchgate.net |
| Reaction Solvent | Acetonitrile google.com | Dichloromethane (B109758) or neat |
| Reaction Conditions | Room temperature, 30 min nih.govresearchgate.net | Room temperature |
| Detection Wavelength (DAD) | ~395 nm nih.gov | UV (e.g., 254 nm) or MS detection |
| Typical Detection Limits | 0.01–0.03 µg/mL nih.govresearchgate.net | Dependent on chromophore and detector |
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Acyl chlorides can be analyzed by GC, but often require derivatization to improve stability and chromatographic performance. actachemscand.org The high reactivity that poses a challenge for direct analysis can be leveraged to form stable, volatile derivatives suitable for GC-MS. oup.com
Acylation of alcohols or amines is a common derivatization strategy. nih.gov For instance, reacting this compound with a simple alcohol like 2-propanol or methanol would yield the corresponding ester. actachemscand.org These esters are generally more volatile and less reactive than the parent acyl chloride, allowing for separation on standard GC columns. actachemscand.org This method has been successfully used for the determination of chlorinated acetyl chlorides in air samples. actachemscand.org Similarly, reaction with an amine can produce a stable amide. actachemscand.org
The choice of derivatizing agent can be tailored to the specific analytical challenge. For complex matrices, derivatization can shift the retention time of the analyte away from interfering peaks. nih.gov For example, using benzoyl chloride as a derivatizing agent for an alcohol analyte creates a benzoate ester with a significantly different retention time. nih.gov This principle can be inverted for the analysis of an acyl chloride like this compound by reacting it with a suitable alcohol. The mass spectrometer detector provides high selectivity and allows for structural confirmation of the derivative based on its fragmentation pattern. osti.gov
| Parameter | Typical Value/Condition |
|---|---|
| Derivative Example | Isopropyl 3-[(4-bromobenzyl)oxy]benzoate |
| GC Column | Agilent HP-5ms (or equivalent) osti.gov |
| Carrier Gas | Helium osti.gov |
| Injector Mode | Split/Splitless osti.gov |
| Injector Temperature | 250 °C osti.gov |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 300 °C) |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Detection Mode | Scan or Selective Ion Monitoring (SIM) |
In-situ Spectroscopic Techniques (e.g., IR, Raman, NMR) for Real-Time Reaction Monitoring
In-situ (in the reaction mixture) spectroscopic monitoring provides a powerful window into the dynamics of a chemical reaction, offering real-time data on the consumption of reactants and the formation of products and intermediates without the need for sampling. americanpharmaceuticalreview.commdpi.com These non-destructive techniques are invaluable for understanding the kinetics and mechanism of transformations involving reactive species like this compound.
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing an attenuated total reflection (ATR) probe, is highly effective for monitoring functional group transformations. mdpi.com The strong carbonyl (C=O) stretching vibration of the acyl chloride group in this compound appears at a characteristic high frequency. As the reaction proceeds (e.g., in an esterification or amidation), this peak will decrease in intensity, while a new carbonyl peak corresponding to the ester or amide product will appear at a lower frequency. This allows for precise tracking of the reaction progress and endpoint. mdpi.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy is another vibrational technique that is highly complementary to IR. americanpharmaceuticalreview.com It is particularly advantageous for monitoring reactions in aqueous or other polar media where IR suffers from strong solvent interference. nih.gov Raman probes can be easily interfaced with reaction vessels or flow reactors. nih.govscilit.com For a reaction involving this compound, one could monitor the disappearance of a characteristic band, such as the C-Cl stretch, or the appearance of a band unique to the product. americanpharmaceuticalreview.com The intensity of the Raman signal is proportional to the concentration, enabling quantitative monitoring of the reaction kinetics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information about the species present in a reaction mixture over time. beilstein-journals.org While less common for routine process monitoring due to equipment cost and complexity, it is unparalleled for mechanistic elucidation. For transformations of this compound, one could monitor the change in the chemical shift of protons or carbons near the reactive acyl chloride center. This can reveal the formation of intermediates and provide quantitative kinetic data by integrating the signals corresponding to the reactant and product over time. beilstein-journals.org The technique is particularly powerful when coupled with flow chemistry systems. beilstein-journals.org
Mass Spectrometry for Identification of Reaction Intermediates and Side Products
Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and characterizing charged or easily ionizable species, making it ideal for identifying low-concentration, short-lived reaction intermediates. nih.govresearchgate.net When studying the transformations of this compound, MS can provide crucial mechanistic insights that are unobtainable by other methods.
By coupling a mass spectrometer to a reaction mixture via an electrospray ionization (ESI) source, it is possible to gently transfer ions from the solution phase into the gas phase for detection. nih.gov This "reaction sniffing" approach can capture and identify key intermediates. For example, in reactions of acyl chlorides with alcohols, the proposed tetrahedral intermediate, which is often too transient to observe by NMR or IR, has been successfully detected using specialized MS techniques. rsc.orgresearchgate.net Similarly, in reactions involving Lewis acid catalysis, MS can identify the activated acylium ion intermediates. acs.org
Furthermore, MS is indispensable for identifying unexpected side products, which can help to refine a reaction mechanism or optimize process conditions. By comparing the mass spectra of a reaction mixture at different time points, one can identify masses that appear and then disappear (indicative of intermediates) or masses that accumulate over time (indicative of side products). Tandem mass spectrometry (MS/MS) can then be used to fragment these ions, providing structural information that aids in their definitive identification. rsc.org
Strategic Applications in Organic Synthesis and Functional Materials Development
Precursors for Complex Organic Scaffolds and Molecular Architectures
The intrinsic reactivity of the acyl chloride functional group in 3-[(4-Bromobenzyl)oxy]benzoyl chloride makes it a valuable reagent for creating elaborate organic frameworks. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex molecular architectures.
Building Blocks for Polyfunctionalized Aromatic and Heterocyclic Systems
The structure of this compound is pre-organized to introduce multiple functionalities into a target molecule in a single step. The acyl chloride group readily reacts with a variety of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively. These reactions are often high-yielding and proceed under mild conditions.
The presence of the 4-bromobenzyl ether moiety provides an additional site for chemical modification. The bromine atom can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, onto the benzyl (B1604629) ring. This dual reactivity allows for the systematic construction of polyfunctionalized aromatic systems with a high degree of structural diversity.
Synthesis of Scaffolds with Tailored Electronic and Steric Properties
The modular nature of syntheses involving this compound allows for precise control over the electronic and steric properties of the resulting molecular scaffolds. The choice of nucleophile that reacts with the acyl chloride directly influences the immediate electronic environment of the benzoyl core. For instance, reaction with an electron-donating amine will have a different electronic effect than reaction with an electron-withdrawing alcohol.
Furthermore, the ability to modify the 4-bromobenzyl group via cross-coupling reactions provides a powerful tool for tuning the steric bulk and conformational preferences of the final molecule. By introducing sterically demanding groups at the 4-position of the benzyl ring, it is possible to create scaffolds with specific three-dimensional shapes and restricted bond rotations. This level of control is crucial in fields such as medicinal chemistry and materials science, where molecular shape and electronic properties dictate biological activity and material performance.
Integration into Polymer and Macromolecular Chemistry
The difunctional nature of molecules derived from this compound makes it a valuable component in the synthesis of polymers and other macromolecular structures.
Monomer Synthesis for High-Performance Condensation Polymers
This compound can be envisioned as a precursor for monomers used in condensation polymerization. For example, after conversion of the acyl chloride to a different functional group, such as an amine or another carboxylic acid, the resulting bifunctional molecule can react with appropriate comonomers to form polyesters or polyamides. The rigid aromatic rings within the monomer structure would contribute to the thermal stability and mechanical strength of the resulting polymer. The benzyl ether linkage can impart a degree of flexibility to the polymer chain.
| Polymer Type | Potential Comonomer | Resulting Linkage | Potential Polymer Properties |
| Polyamide | Diamine | Amide | High thermal stability, mechanical strength |
| Polyester | Diol | Ester | Good thermal properties, chemical resistance |
Post-Polymerization Functionalization Approaches
The bromine atom on the benzyl group serves as a convenient handle for post-polymerization functionalization. A polymer synthesized with monomers derived from this compound would have pendant bromobenzyl groups along its backbone. These groups can be chemically modified after the polymerization process to introduce new functionalities. This approach allows for the synthesis of a single parent polymer that can then be diversified into a library of materials with different properties, tailored for specific applications.
Ligand Precursors for Organometallic Catalysis
While direct applications of this compound as a ligand precursor in organometallic catalysis are not extensively documented in publicly available literature, its chemical structure suggests significant potential for the synthesis of specialized ligands. The presence of the reactive benzoyl chloride group, combined with the benzyloxy moiety, allows for its derivatization into various ligand architectures, particularly those containing phosphorus and nitrogen donor atoms. These P,N-ligands are of considerable interest in asymmetric catalysis.
The general strategy for utilizing compounds like this compound involves its reaction with appropriate nucleophiles to introduce coordinating atoms. For instance, reaction with chiral amino alcohols can lead to the formation of phosphine-oxazoline (PHOX) type ligands. These P,N-ligands have proven to be highly effective in a range of metal-catalyzed reactions, including those involving palladium and rhodium.
Research into structurally related compounds has demonstrated the viability of benzoyl chloride derivatives in the synthesis of sophisticated ligands. For example, benzamides, which can be readily synthesized from benzoyl chlorides, are known to act as directing groups in rhodium(III)-catalyzed C-H activation reactions. This approach enables the selective functionalization of the aromatic ring, opening pathways to complex molecular structures. In such catalytic cycles, the amide group coordinates to the metal center, facilitating the activation of a C-H bond at the ortho position.
Furthermore, the synthesis of bicyclic P-N ligands for asymmetric palladium-catalyzed reactions, such as the π-allyl alkylation and the Heck reaction, has been reported starting from P-chiral 1-phosphanorbornadienes and employing benzoyl chloride derivatives in the synthetic route. These ligands create a specific chiral environment around the metal center, enabling high enantioselectivity in the formation of the product.
The catalytic performance of organometallic complexes is highly dependent on the steric and electronic properties of the coordinated ligands. The this compound precursor offers several points of modification to tune these properties. The bromo-substituted benzyl group can be used for further functionalization, for instance, via cross-coupling reactions, to introduce additional coordinating groups or to attach the resulting ligand to a solid support.
Below is a representative table of results for a palladium-catalyzed asymmetric allylic amination using a P,olefin-type chiral ligand derived from a multi-step synthesis involving a phosphine oxide precursor. While not directly synthesized from this compound, it illustrates the type of catalytic performance data associated with ligands of similar complexity that could potentially be accessed from such precursors.
| Entry | Allylic Ester | Nucleophile (Isatin Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 1,3-diphenyl-2-propenyl acetate | Isatin | 95 | 92 |
| 2 | 1,3-diphenyl-2-propenyl acetate | 5-Bromoisatin | 98 | 93 |
| 3 | 1-(4-chlorophenyl)-3-phenyl-2-propenyl acetate | Isatin | 96 | 90 |
| 4 | 1-(4-chlorophenyl)-3-phenyl-2-propenyl acetate | 5-Methylisatin | 97 | 91 |
This table presents data for a P,olefin-type chiral ligand in a Pd-catalyzed asymmetric allylic amination, demonstrating the high yields and enantioselectivities that can be achieved with sophisticated ligands. The synthesis of such ligands can originate from versatile precursors, highlighting the potential utility of compounds like this compound in the development of new catalytic systems.
Future Research Directions and Emerging Paradigms in 3 4 Bromobenzyl Oxy Benzoyl Chloride Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of highly selective and efficient catalytic systems is paramount for the synthesis and functionalization of 3-[(4-Bromobenzyl)oxy]benzoyl chloride. Current research on related acylation reactions provides a roadmap for future investigations.
One promising avenue is the use of heterogeneous catalysts to improve reaction efficiency and catalyst recyclability. For instance, fly ash-based HBEA zeolites have demonstrated high activity in the acylation of anisole with benzoyl chloride, achieving up to 83% conversion with 93–96% selectivity towards the desired product frontiersin.orgnih.gov. The porous structure, significant surface area, and strong acid sites of these zeolites enhance the diffusion of reactants to the active sites, suggesting their potential applicability for reactions involving this compound frontiersin.orgnih.gov.
Furthermore, copper (II) oxide has been shown to be an efficient and mild catalyst for the chemoselective acylation and benzoylation of alcohols, phenols, and amines under solvent-free conditions . The use of such inexpensive and reusable catalysts aligns with the principles of green chemistry and could offer a significant advantage in the synthesis of derivatives of this compound .
Palladium-catalyzed cross-coupling reactions also represent a key area for development. Studies on the aroylation and arylation of stannyl glycals with aroyl chlorides have shown that the choice of palladium catalyst can influence the selectivity of the reaction, yielding either aroyl or aryl adducts nih.gov. Investigating various palladium catalysts and ligands could enable precise control over the reactivity of the benzoyl chloride moiety in this compound.
| Catalyst Type | Potential Application for this compound | Key Advantages |
| HBEA Zeolites | Acylation reactions | High activity, selectivity, and potential for catalyst recycling frontiersin.orgnih.gov. |
| Copper (II) Oxide | Chemoselective acylation of alcohols, phenols, and amines | Mild reaction conditions, solvent-free, inexpensive, and reusable catalyst . |
| Palladium Catalysts | Cross-coupling reactions for C-C bond formation | Tunable selectivity based on catalyst and ligand choice nih.gov. |
Microfluidic and Flow Chemistry Approaches for Continuous Synthesis
Microfluidic and flow chemistry technologies offer significant advantages for the synthesis of this compound and its derivatives, including enhanced reaction control, improved safety, and scalability. The synthesis of compounds involving acyl chlorides has been successfully demonstrated in continuous-flow systems cam.ac.ukacs.orgbeilstein-journals.orgnih.gov.
Flow chemistry can facilitate multistep syntheses without the need for isolation of potentially hazardous intermediates. For example, a flow method for the synthesis of diazoketones from acyl chloride precursors has been developed, which includes an in-line purification step, thereby minimizing operator exposure to explosive intermediates cam.ac.uk. This approach could be adapted for the safe and efficient transformation of this compound into more complex molecules.
Photocatalytic and Electrochemical Activation of this compound
Photocatalytic and electrochemical methods provide alternative, and often milder, pathways for the activation of the functional groups within this compound.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of radical intermediates. The benzoyl chloride moiety can be converted into a benzoyl radical through single-electron reduction by an excited-state photocatalyst rsc.org. This acyl radical can then participate in various C-C bond-forming reactions rsc.org. Additionally, photoredox catalysis in combination with zirconocene has been used for the reductive homocoupling of benzyl (B1604629) chlorides, which are structurally similar to the bromobenzyl group in the target molecule nih.gov. This suggests that both the benzoyl chloride and the bromobenzyl functionalities could be selectively activated using photocatalytic methods. The combination of photocatalysis with flow chemistry has been shown to significantly accelerate reaction times for C(sp3)−H acylation nih.govuliege.be.
Electrochemistry: Electrochemical methods offer a green and sustainable approach for carboxylation and other transformations. The electrochemical carboxylation of benzyl halides is a well-established process for the synthesis of arylacetic acids jst.go.jp. This methodology could potentially be applied to the bromobenzyl group of this compound. Furthermore, electrochemical synthesis is being explored for the preparation of various organic compounds, including those derived from benzoyl compounds allen.in. The electrochemical reduction of benzoyl chloride has also been studied, indicating the potential for electrosynthesis of derivatives scilit.com.
| Activation Method | Potential Transformation of this compound | Advantages |
| Photocatalysis | Generation of acyl radicals for C-C bond formation; activation of the bromobenzyl group rsc.orgnih.gov. | Mild reaction conditions, high selectivity rsc.org. |
| Electrochemistry | Carboxylation of the bromobenzyl moiety; transformations of the benzoyl chloride group jst.go.jpallen.in. | Sustainable, avoids harsh reagents jst.go.jp. |
Biocatalytic Transformations and Green Chemistry Principles in Synthesis
The application of biocatalysis and green chemistry principles to the synthesis and modification of this compound is a promising area for future research. Enzymes offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical processes ucl.ac.ukuc.pt.
Lipases, for instance, are versatile enzymes that can catalyze esterification and hydrolysis reactions mdpi.comnih.govresearchgate.netmdpi.com. While lipases are typically used for esterification of carboxylic acids, their application in reactions involving more reactive acyl chlorides could be explored, potentially offering a high degree of chemo- and regioselectivity nih.gov. The use of aqueous micellar media can enable lipase-catalyzed esterifications, aligning with green chemistry goals by minimizing the use of organic solvents nih.gov.
Green chemistry also encourages the use of alternative solvents and catalysts. Ionic liquids, for example, have been used as a "green" alternative to conventional solvents in the benzoylation of nucleosides, replacing the traditional pyridine-benzoyl chloride system researchgate.net. Exploring such solvent systems for reactions involving this compound could lead to more sustainable synthetic routes.
Exploration of Structure-Function Relationships in Non-Biological Applications
The unique combination of a bromobenzyl ether and a benzoyl chloride functionality in this compound suggests its potential as a building block for novel materials with interesting properties.
The presence of the bromo group is known to influence the properties of organic materials. For example, in organic nonlinear optical materials, the bromo group can enhance molecular hyperpolarizabilities and favor acentric crystal structures, which are essential for second-harmonic generation effects researchgate.net. The bromobenzyl moiety in this compound could therefore be leveraged to design new materials with tailored optical properties.
Furthermore, the 4-bromobenzyl group can participate in the formation of organic-inorganic hybrid materials. For instance, bis(N-(4-bromobenzyl)piperidinium) tetrabromocuprate(II) is a hybrid crystal with semiconductor properties tandfonline.com. This suggests that this compound could be a precursor for the synthesis of novel hybrid materials with potential applications in electronics and optics. The reactive benzoyl chloride group provides a handle for polymerization or for grafting the molecule onto surfaces, further expanding its potential in materials science. The adamantane cage, a highly lipophilic structure, has been incorporated into molecules containing a 4-bromobenzyl group, highlighting the potential for creating complex molecular architectures with specific physical properties core.ac.ukresearchgate.net.
| Structural Feature | Potential Application | Rationale |
| Bromo Group | Nonlinear optical materials | Enhances molecular hyperpolarizabilities and promotes acentric crystal structures researchgate.net. |
| 4-Bromobenzyl Moiety | Organic-inorganic hybrid materials | Can form hybrid crystals with semiconductor properties tandfonline.com. |
| Benzoyl Chloride Group | Polymer synthesis, surface modification | Provides a reactive site for polymerization and grafting reactions. |
Q & A
Q. What are the recommended storage conditions for 3-[(4-Bromobenzyl)oxy]benzoyl chloride to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed, moisture-resistant container under an inert atmosphere (e.g., nitrogen or argon). Maintain storage temperatures between 2–8°C in a dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases . Regularly inspect containers for leaks or degradation.
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodological Answer : Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. In poorly ventilated areas, employ a NIOSH-approved respirator with organic vapor cartridges. Conduct handling in a fume hood to minimize inhalation risks .
Q. What are the primary hazards associated with this compound, and how should accidental exposure be managed?
- Methodological Answer : The compound is corrosive and reacts exothermically with water. For skin contact , immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure , flush with saline or water for 15 minutes and seek medical attention. In case of inhalation , move the affected individual to fresh air and administer oxygen if necessary .
Advanced Research Questions
Q. How does the 4-bromobenzyloxy group influence the reactivity of benzoyl chloride in nucleophilic acyl substitution reactions?
- Methodological Answer : The bromine atom exerts an electron-withdrawing effect via resonance, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack. However, the bulky benzyloxy group introduces steric hindrance, potentially reducing reactivity with large nucleophiles (e.g., tertiary amines). To validate this, compare reaction rates with analogs lacking the bromine or benzyloxy group using kinetic studies (e.g., NMR monitoring) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
Q. How can researchers optimize the synthesis of this compound to minimize by-products like dimerization or hydrolysis?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., dichloromethane) and conduct reactions under inert gas.
- Temperature : Maintain temperatures below 0°C during acyl chloride formation to suppress hydrolysis.
- Reagent Purity : Ensure high-purity starting materials (e.g., 3-[(4-bromobenzyl)oxy]benzoic acid) and stoichiometric excess of thionyl chloride (1.5–2.0 equiv) to drive the reaction to completion.
- Workup : Quench excess SOCl₂ with dry ice or cold ethanol, followed by vacuum distillation to isolate the product .
Q. In coupling reactions, how does the electronic nature of the 4-bromobenzyloxy substituent affect reaction kinetics compared to electron-donating groups?
- Methodological Answer : The electron-withdrawing bromine destabilizes the carbonyl intermediate, increasing reactivity toward nucleophiles like amines or alcohols. For example, in amide bond formation, reaction rates with aniline derivatives are ~2–3× faster than with methoxy-substituted analogs. To confirm, perform comparative kinetic assays (e.g., HPLC monitoring) under identical conditions. Note that steric effects may offset electronic activation in bulkier substrates .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility : Verify purity via HPLC (>95%) and exclude solvent residues (e.g., TGA analysis).
- Spectral Alignment : Cross-reference with high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments.
- Literature Review : Prioritize data from peer-reviewed journals (e.g., Org. Synth.) over vendor catalogs. For example, conflicting melting points may arise from polymorphic forms, which can be characterized via X-ray crystallography .
Experimental Design Considerations
Q. What strategies can mitigate decomposition during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
